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Compound Name: Dehydronitrosonisoldipine

Cat. No.: B1456649 Get Quote

While Dehydronitrosonisoldipine is a derivative of the potent L-type calcium channel blocker

nisoldipine, current scientific literature indicates a significant shift in its primary pharmacological

target and a notable decrease in potency with respect to calcium channel blockade. Available

data suggests that Dehydronitrosonisoldipine is substantially less potent than its parent

compound, nisoldipine, as a traditional vasodilator and calcium channel antagonist. Instead, it

has been identified as an inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key

regulator of axonal degeneration.

Nisoldipine is a well-established dihydropyridine calcium channel blocker used in the

management of hypertension.[1] Its therapeutic effect stems from its high potency in blocking

L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in

blood pressure.[2][3] In contrast, information on the direct calcium channel blocking activity of

Dehydronitrosonisoldipine is limited, with available evidence pointing towards a different

primary mechanism of action.

Comparative Potency: A Tale of Two Targets
Quantitative data highlights the stark difference in potency and target engagement between

nisoldipine and Dehydronitrosonisoldipine.
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Compound Target Potency (IC₅₀)
Primary
Pharmacological
Effect

Nisoldipine
L-type Ca v 1.2

calcium channel
10 nM

Vasodilation,

Antihypertensive

Rat Portal Vein

(Mechanical Activity)
85 nM Vasodilation

Dehydronitrosonisoldi

pine
SARM1 4 µM

Inhibition of Axonal

Degeneration

Pathway

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

The data clearly demonstrates that nisoldipine is a highly potent blocker of L-type calcium

channels, with inhibitory concentrations in the nanomolar range. This high affinity for its target

is the basis for its clinical efficacy as an antihypertensive agent.

Conversely, Dehydronitrosonisoldipine's known activity is as an inhibitor of SARM1, with an

IC₅₀ value in the micromolar range (4 µM). This indicates that Dehydronitrosonisoldipine is

significantly less potent in its interaction with SARM1 compared to nisoldipine's interaction with

calcium channels. Crucially, there is a lack of available data on Dehydronitrosonisoldipine's

activity on L-type calcium channels, preventing a direct comparison of potency for the same

target. However, the focus of the available literature on its SARM1 inhibitory role suggests that

its calcium channel blocking activity, if any, is not its primary and most potent pharmacological

effect.

It is important to note that "Dehydro Nisoldipine" is a known human metabolite of nisoldipine.

Another identified active metabolite, a hydroxylated derivative, possesses only about 10% of

the calcium channel blocking activity of the parent nisoldipine. The exact relationship and

comparative potency between Dehydronitrosonisoldipine and these known metabolites in

the context of calcium channel blockade remain to be fully elucidated.

Experimental Methodologies
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The determination of the IC₅₀ values presented above involves distinct experimental protocols

tailored to the specific target of each compound.

For Nisoldipine (L-type Ca v 1.2 channel inhibition):

The IC₅₀ value for nisoldipine's inhibition of L-type calcium channels is typically determined

using electrophysiological techniques, such as the patch-clamp method, on cells expressing

these channels (e.g., vascular smooth muscle cells or HEK-293 cells transfected with the

channel subunits).

Experimental Workflow:

Cell Culture: Cells expressing the target L-type calcium channels are cultured.

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell

membrane, allowing for the measurement of ion channel currents.

Channel Activation: The membrane potential is depolarized to activate the L-type calcium

channels, and the resulting calcium current is recorded.

Drug Application: Nisoldipine is applied at various concentrations to the cells.

Data Analysis: The inhibition of the calcium current by nisoldipine is measured at each

concentration, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.

For Dehydronitrosonisoldipine (SARM1 inhibition):

The IC₅₀ for SARM1 inhibition by Dehydronitrosonisoldipine is determined using cell-based

assays that measure the downstream effects of SARM1 activation.

Experimental Workflow:

Cell Line: A cell line engineered to express SARM1 (e.g., SARM1-dN-expression cells) is

used.

Induction of SARM1 Activity: SARM1 activity is induced, for example, by treatment with a

neurotoxic agent.
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Drug Treatment: Dehydronitrosonisoldipine is added to the cells at a range of

concentrations.

Measurement of SARM1 Activity: The activity of SARM1 is assessed by measuring the

levels of its product, cyclic ADP-ribose (cADPR), or by observing downstream events like

axonal degeneration.

Data Analysis: The reduction in SARM1 activity is quantified at each drug concentration,

and the IC₅₀ is calculated from the resulting dose-response curve.

Signaling Pathways and Chemical Relationship
The primary signaling pathway affected by nisoldipine is the influx of calcium into vascular

smooth muscle cells, which is essential for muscle contraction. By blocking L-type calcium

channels, nisoldipine reduces intracellular calcium levels, leading to vasodilation.
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Figure 1. Signaling pathway of Nisoldipine's vasodilatory effect.

Dehydronitrosonisoldipine, on the other hand, inhibits the SARM1-mediated pathway of

axonal degeneration. SARM1 is an enzyme that, when activated by injury or disease, depletes

NAD+, a critical molecule for cell survival, leading to the breakdown of the axon.
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Figure 2. Signaling pathway of Dehydronitrosonisoldipine's neuroprotective effect.

Chemically, Dehydronitrosonisoldipine is a derivative of nisoldipine, implying a structural

modification from the parent compound.
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Figure 3. Chemical relationship between Nisoldipine and Dehydronitrosonisoldipine.

In conclusion, based on the currently available scientific data, Dehydronitrosonisoldipine is

not more potent than its parent compound, nisoldipine, particularly in the context of calcium

channel blockade and vasodilation. The two compounds exhibit distinct pharmacological

profiles, with nisoldipine being a potent L-type calcium channel blocker and

Dehydronitrosonisoldipine acting as a less potent inhibitor of the SARM1 pathway. Further

research is required to fully characterize the pharmacological properties of

Dehydronitrosonisoldipine, including any potential off-target effects on calcium channels, to

provide a more direct and comprehensive comparison of potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1456649#is-dehydronitrosonisoldipine-
more-potent-than-its-parent-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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